molecular formula C12H8O3S B1267301 3-Benzoyl-2-thiophenecarboxylic acid CAS No. 30006-03-2

3-Benzoyl-2-thiophenecarboxylic acid

Cat. No. B1267301
CAS RN: 30006-03-2
M. Wt: 232.26 g/mol
InChI Key: ZKHLBCVFVQJMBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzoyl-2-thiophenecarboxylic acid and its derivatives can involve various strategies, including copper-catalyzed intermolecular C-S bond formation followed by palladium-catalyzed intramolecular arene-alkene coupling. Such methodologies offer a convergent, one-pot synthesis route from readily available precursors to yield substituted benzo[b]thiophenes (Yugandar, Konda, & Ila, 2017). Another approach includes the ortho-lithiation reaction leading to the formation of 3-halo-2-sulfanylphenol derivatives, which upon electrophilic cyclization, provide access to a variety of 2,3,7-regioselectively functionalized benzo[b]thiophenes (Sanz, Guilarte, Hernando, & Sanjuán, 2010).

Molecular Structure Analysis

The molecular structure of 3-Benzoyl-2-thiophenecarboxylic acid is pivotal for its reactivity and interaction with various reagents. Its benzo[b]thiophene core is susceptible to regioselective functionalization, a characteristic exploited in its synthesis and further derivatization processes. The presence of both the benzoyl and thiophenecarboxylic acid functional groups allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures.

Chemical Reactions and Properties

3-Benzoyl-2-thiophenecarboxylic acid participates in various chemical reactions, including oxidative annulation and allylic substitution, demonstrating its versatility as a synthetic intermediate. For instance, Ir(III)-catalyzed oxidative annulation with benzo[b]thiophenes forms benzothieno[3,2-c][2]benzopyranones, showcasing the compound's ability to undergo complex transformations involving multiple C-H cleavages and C-C/C-O bond formations (Wang, Yang, & Yang, 2018).

Scientific Research Applications

Thermochemistry and Molecular Structure

The experimental and theoretical investigations into the thermochemistry of thiophenecarboxylic acids, including 3-thiophenecarboxylic acid, reveal insights into their stability and molecular structure. The study by Temprado et al. (2002) focused on measuring the enthalpies of combustion and sublimation and performing ab initio molecular orbital calculations. This research provides valuable data on the stability and electronic structure of these compounds, with implications for their use in various chemical applications (Temprado et al., 2002).

Synthesis and Alkenylation

Iitsuka et al. (2013) explored the regioselective C3-alkenylation of thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling method. This research opens pathways for the synthesis of various derivatives of thiophenecarboxylic acids, potentially useful in organic synthesis and material science (Iitsuka et al., 2013).

Antimicrobial Activity

Bădiceanu et al. (2014) synthesized new thioureas derived from 3-thiophenecarboxylic acid and evaluated their antimicrobial properties. The compounds exhibited notable antifungal activity, highlighting the potential use of 3-thiophenecarboxylic acid derivatives in developing new antimicrobial agents (Bădiceanu et al., 2014).

Electrochemical DNA Sensors

Kang et al. (2004) synthesized thiophene derivatives, including those related to 3-thiophenecarboxylic acid, for use in electrochemical DNA sensors. These derivatives showed specific electrochemical characteristics and could be employed in the development of sensitive and selective biosensors (Kang et al., 2004).

Safety And Hazards

The safety data sheet for 3-Benzoyl-2-thiophenecarboxylic acid indicates that contact with skin and eyes should be avoided. Inhalation of dust and ingestion of the compound should also be avoided. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-benzoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHLBCVFVQJMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184084
Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-2-thiophenecarboxylic acid

CAS RN

30006-03-2
Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Record name 30006-03-2
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Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Record name 30006-03-2
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Record name 3-BENZOYL-2-THIOPHENECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

Employing 2,3-thiophene dicarboxylic anhydride and benzene, substantially the same reaction and work-up as in Reference Example 8 Step 1 in the presence of aluminum chloride were conducted to give 3-benzoyl-2-thiophenecarboxylic acid as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Craven, FL Ballas - Acta Crystallographica Section B: Structural …, 1999 - scripts.iucr.org
… The crystal structure of 3-benzoyl-2-thiophenecarboxylic acid itself could not be determined because this compound crystallizes as fine cotton-like flexible fibrils. The potassium salt of …
Number of citations: 1 scripts.iucr.org

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